(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: Pharmacophore & Synthetic Guide
(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: Pharmacophore & Synthetic Guide
Executive Summary
(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid (CAS: 748128-13-4) is a privileged chiral
Its primary pharmacological utility lies in the development of Integrin Antagonists (targeting LFA-1, VLA-4, and
Part 1: Structural Basis & Pharmacophore Analysis
The -Amino Acid Advantage
The core mechanism of action for drugs derived from this intermediate stems from its
The Role of the 2,3-Dichlorophenyl Group
The specific substitution pattern (2,3-dichloro) is not arbitrary; it is a calculated medicinal chemistry optimization:
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Steric Lock (Atropisomerism): The chlorine atom at the ortho (2-) position creates steric hindrance with the backbone, restricting the rotation of the phenyl ring. This "locks" the molecule into a bioactive conformation, reducing the entropy penalty upon binding to the target protein.
-
Hydrophobic Pocket Occupancy: In LFA-1 antagonists, this aromatic ring inserts into a deep, hydrophobic "specificity pocket" (often the S1 or S2 pocket) adjacent to the metal-ion-dependent adhesion site (MIDAS). The electron-withdrawing chlorine atoms also modulate the
- stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the receptor binding site.
Part 2: Mechanism of Action (Integrin Blockade)
While the acid itself is an intermediate, its pharmacophoric contribution to active pharmaceutical ingredients (APIs) is the competitive antagonism of Integrin-Ligand interactions .
The MIDAS Interface
In the context of LFA-1 (CD11a/CD18) or VLA-4 inhibition, the moiety functions as an aspartic acid bioisostere.
-
Carboxylate Coordination: The carboxylic acid group of the propanoic acid tail coordinates with the divalent cation (Mg
or Mn ) located at the MIDAS of the integrin I-domain. -
Amine Interaction: The
-amino group forms a critical hydrogen bond with backbone carbonyls of the receptor (e.g., Ser or Thr residues), stabilizing the complex. -
Blockade: By occupying this site, the molecule physically prevents the natural ligand (e.g., ICAM-1 or VCAM-1) from binding, thereby inhibiting downstream signaling pathways involved in inflammation and cell adhesion.
Pathway Visualization
The following diagram illustrates the blockade mechanism where the (S)-
Caption: Mechanism of Integrin Blockade. The pharmacophore (Green) competitively binds to the active LFA-1 MIDAS site, preventing ICAM-1 interaction and halting the inflammatory cascade.
Part 3: Synthesis & Quality Control
To ensure the high enantiomeric excess (ee > 99%) required for biological activity, the synthesis typically employs enzymatic resolution or asymmetric hydrogenation.
Enzymatic Resolution Protocol (Preferred)
This route is favored for its scalability and high stereoselectivity.
Reagents:
-
Racemic 3-amino-3-(2,3-dichlorophenyl)propanoic acid ethyl ester.
-
Candida antarctica Lipase B (CAL-B).
-
Solvent: Diisopropyl ether / Phosphate buffer (pH 7.0).
Workflow:
-
Esterification: Convert the racemic acid to its ethyl ester using
in ethanol. -
Enzymatic Hydrolysis: Suspend the racemic ester in the biphasic solvent system. Add immobilized CAL-B.
-
Kinetic Resolution: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
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Separation: Adjust pH to 8.5 to solubilize the (S)-acid in the aqueous phase. Extract the unreacted (R)-ester with organic solvent (EtOAc).
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Precipitation: Acidify the aqueous phase to pH 2.0 to precipitate pure (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid.
Synthesis Diagram
Caption: Chemo-enzymatic synthesis route ensuring high enantiopurity of the (S)-isomer.
Part 4: Experimental Validation Protocols
Protocol: Chiral HPLC Purity Analysis
To validate the "Trustworthiness" of the scaffold, the enantiomeric excess must be quantified.
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Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).
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Mobile Phase: 50 mM aqueous
/ Acetonitrile (80:20 v/v). -
Flow Rate: 0.5 mL/min.
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Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Standard: Inject racemic mixture to establish separation factor (
). The (S)-enantiomer typically elutes second on ZWIX(+) columns due to specific ion-pairing.
Protocol: Competitive Binding Assay (TR-FRET)
This assay validates the MoA by measuring the displacement of a known ligand.
-
Reagents:
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Recombinant LFA-1 (His-tagged).
-
ICAM-1-Fc fusion protein (Acceptor).
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Europium-labeled anti-His antibody (Donor).
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Test Compound: Drug derived from (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid.
-
-
Procedure:
-
Incubate LFA-1 (5 nM) with the Test Compound (serial dilution 0.1 nM - 10
M) in assay buffer (TBS + 1mM ) for 30 mins. -
Add ICAM-1-Fc (10 nM) and Eu-Antibody (2 nM). Incubate for 60 mins.
-
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.
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Analysis: A decrease in TR-FRET signal indicates the compound successfully blocked the LFA-1/ICAM-1 interaction. Plot % Inhibition vs. Log[Concentration] to determine
.
Part 5: Data Summary
| Parameter | Specification | Relevance to MoA |
| Stereochemistry | (S)-Enantiomer | Essential for fitting the chiral specificity pocket of LFA-1/Integrins. (R)-isomer is typically inactive (distomer). |
| Substitution | 2,3-Dichloro | Ortho-substitution locks conformation (atropisomerism) and fills hydrophobic S2 pocket. |
| Purity Requirement | > 98% ee | Impurities ((R)-isomer) compete for transport but do not trigger/block the receptor effectively. |
| pKa (approx) | Zwitterionic at physiological pH; Carboxylate binds MIDAS metal ion. |
References
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Chem-Impex International. (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid Product Monograph. Source:
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National Institutes of Health (NIH) - PubChem. 3-amino-3-phenylpropanoic acid derivatives and Integrin Antagonism. Source:
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Beta-Amino Acid Antagonists of LFA-1. (General reference for class mechanism). Source:
-
Google Patents. Preparation of 3-amino-3-arylpropionic acid derivatives. Source:
